Ethyl 4-({4-[(3,4-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate
Description
Ethyl 4-({4-[(3,4-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate is a trisubstituted 1,3,5-triazine derivative featuring a morpholino group, a 3,4-dimethylphenylamino substituent, and an ethyl benzoate ester. The triazine core serves as a scaffold for diverse biological interactions, particularly in kinase inhibition and medicinal chemistry .
Properties
IUPAC Name |
ethyl 4-[[4-(3,4-dimethylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O3/c1-4-33-21(31)18-6-9-19(10-7-18)25-22-27-23(26-20-8-5-16(2)17(3)15-20)29-24(28-22)30-11-13-32-14-12-30/h5-10,15H,4,11-14H2,1-3H3,(H2,25,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDBCCAPMLICAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-({4-[(3,4-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate, a compound with the CAS number 898630-93-8, is a member of the triazine family known for its diverse biological activities. This article focuses on the compound's synthesis, biological activity, and potential applications in medicine, particularly in cancer treatment and as an antibacterial agent.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 898630-93-8 |
| Molecular Formula | C24H28N6O3 |
| Molecular Weight | 448.5 g/mol |
Structure
The structure of this compound includes a triazine ring substituted with morpholine and a dimethylphenyl group. This unique configuration is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of triazine derivatives as anticancer agents. This compound has been evaluated for its ability to inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently activated in various cancers.
Case Study: PI3K Inhibition
In a study involving C4-2 prostate cancer cells, the compound demonstrated significant inhibition of Akt phosphorylation at both S473 and T308 sites, indicating effective PI3K pathway suppression. Quantitative analysis showed an IC50 value suggesting potent activity against cancer cell proliferation .
Antibacterial Activity
The compound also exhibits antibacterial properties. A related study indicated that triazine derivatives possess activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 256 µg/mL for several synthesized derivatives .
Table: Antibacterial Activity of Triazine Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Ethyl Triazine Derivative A | E. coli | 256 |
| Ethyl Triazine Derivative B | S. aureus | 256 |
The mechanism by which this compound exerts its effects involves interference with critical signaling pathways in cancer cells and bacterial organisms.
- Inhibition of PI3K/Akt Pathway : By inhibiting PI3K, the compound prevents downstream signaling that promotes cell survival and proliferation.
- Antibacterial Mechanism : The exact mechanism against bacteria is still under investigation but may involve disruption of bacterial cell wall synthesis or function.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of ethyl 4-({4-[(3,4-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate. The compound has been evaluated for its ability to inhibit the proliferation of cancer cells. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its role as a potential chemotherapeutic agent .
Antimicrobial Properties
The compound also exhibits antimicrobial activity. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. This property makes it a candidate for developing new antibiotics or antimicrobial agents in response to increasing antibiotic resistance .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects. Animal models have shown improvements in cognitive function and reduced neuroinflammation when treated with this compound, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Herbicide Development
The unique chemical structure of this compound has led researchers to explore its use as a herbicide. Its ability to inhibit specific metabolic pathways in plants suggests that it could be developed into an effective herbicide formulation for controlling weeds without harming crops .
Plant Growth Regulation
Studies have indicated that this compound may act as a plant growth regulator. Trials have shown that it can enhance root development and increase overall plant biomass under specific conditions. This property could be beneficial for improving crop yields and resilience against environmental stressors .
Polymer Synthesis
This compound has potential applications in polymer chemistry. Its reactive functional groups can be utilized to synthesize novel polymers with tailored properties for use in coatings, adhesives, and other materials .
Nanotechnology
In nanotechnology, this compound is being investigated for its role in the synthesis of nanoparticles. Its ability to stabilize nanoparticles during synthesis could lead to advancements in drug delivery systems and targeted therapies in medicine .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
Key structural differences among triazine derivatives lie in their substituents, which dictate biological activity, solubility, and target specificity:
*Molecular formula inferred from structural analysis.
Physicochemical Properties
- Lipophilicity : The ethyl benzoate group in the target compound likely increases logP compared to carboxylic acid derivatives (e.g., ’s Related Compound A) .
- Solubility: Morpholino and piperazine substituents () improve aqueous solubility compared to purely aromatic analogs .
- Synthetic Accessibility : Ureido and carbamoyl linkers () require multi-step synthesis, whereas ester derivatives () are more straightforward .
Key Research Findings
PI3K Inhibition: Morpholino-triazine analogs (e.g., Compound 12 in ) show sub-micromolar IC50 values, suggesting the target compound may share similar efficacy .
Structure-Activity Relationships (SAR): Replacement of morpholino with piperazine () retains activity but alters pharmacokinetics . Bis-morpholino derivatives () exhibit reduced cellular permeability due to increased polarity .
Agrochemical vs. Pharmaceutical Design: Methylthio and sulfonylurea groups () are hallmarks of herbicides, whereas morpholino and aminophenyl groups correlate with kinase inhibition .
Q & A
What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
Level: Basic
Answer:
Synthesis typically involves multi-step reactions starting with triazine intermediates. A general method includes coupling substituted benzaldehydes with amino-triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst (e.g., 4 hours reflux, 5 drops acetic acid) . Optimization strategies:
- Solvent selection: Absolute ethanol or DMF improves solubility of intermediates.
- Catalyst loading: Stoichiometric DIPEA (1.1 equiv.) enhances coupling efficiency .
- Reaction time: Extending reflux to 12 hours increased yields to 80% in ethanolamine-mediated reactions .
- Purification: Filtration and ethanol washing reduce impurities .
Key Parameters Table:
| Step | Solvent | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Intermediate synthesis | Ethanol | Acetic acid | Reflux | ~75% | [1] |
| Morpholino coupling | DMF | DIPEA | 45°C | 68–83% | [20] |
| Final purification | Ethanol | None | RT | 80% | [20] |
Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers resolve conflicting spectral data?
Level: Basic
Answer:
- 1H/13C NMR: Critical for confirming aromatic protons (δ 6–8 ppm) and morpholino methylene groups (δ 3.5–3.8 ppm). For example, 1H NMR in DMSO-d6 resolves amine protons at δ 10.2 ppm .
- FT-IR: Identifies ester C=O stretches (~1700 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .
- Mass Spectrometry: ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 505.2) .
Resolving Discrepancies: Cross-reference with structurally similar compounds (e.g., triazine derivatives in ) and validate via 2D NMR (COSY, HSQC) to resolve overlapping signals .
How can researchers design experiments to evaluate the compound’s biological activity?
Level: Basic
Answer:
- Enzyme Inhibition Assays: Test against kinases or phosphatases using fluorescence-based substrates (IC50 determination) .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM .
- Receptor Binding Studies: Radioligand displacement assays for GPCRs or nuclear receptors .
Key Considerations: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate solubility in DMSO/PBS mixtures to avoid aggregation .
What computational approaches predict this compound’s binding affinity with biological targets?
Level: Advanced
Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR). Focus on hydrogen bonds between the morpholino group and Asp831 .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates stable complexes) .
- QSAR Models: Train models on triazine derivatives to correlate substituent electronegativity with IC50 values .
How do structural modifications influence this compound’s properties and bioactivity?
Level: Advanced
Answer:
- Triazine Substituents: Replacing morpholino with pyrrolidino groups increases logP (hydrophobicity) but reduces solubility .
- Aromatic Moieties: Electron-withdrawing groups (e.g., -Cl) on the benzoate enhance kinase inhibition (e.g., IC50 = 0.8 μM vs. 5.2 μM for -OCH3) .
SAR Table (Example):
| Modification Site | Group | Bioactivity Change | Reference |
|---|---|---|---|
| Triazine C-6 | Morpholino | Improved solubility | [14] |
| Benzoate C-4 | -Cl | 6x higher kinase inhibition | [8] |
| Phenylamino C-3,4 | -CH3 | Reduced cytotoxicity | [10] |
What strategies resolve discrepancies in biological activity data across similar analogs?
Level: Advanced
Answer:
- Controlled SAR Studies: Systematically vary one substituent (e.g., morpholino vs. piperidine) while holding others constant .
- Meta-Analysis: Compare IC50 values from multiple assays (e.g., enzymatic vs. cell-based) to identify assay-specific artifacts .
- Crystallography: Resolve X-ray structures of target-ligand complexes to validate binding modes .
How should researchers assess the compound’s stability under different conditions?
Level: Basic
Answer:
- Thermal Stability: TGA/DSC analysis (decomposition >200°C suggests room-temperature stability) .
- Solvent Stability: Monitor via HPLC after 72 hours in DMSO, ethanol, or PBS (pH 7.4) .
- Photostability: Expose to UV light (254 nm) for 24 hours; >90% recovery indicates light resistance .
Stability Protocol Table:
| Condition | Method | Acceptable Threshold | Reference |
|---|---|---|---|
| Thermal (25°C) | HPLC purity | ≥95% | [12] |
| Solvent (DMSO) | NMR integration | No new peaks | [20] |
| Light (UV, 24h) | UV-Vis | Absorbance Δ < 5% | [22] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
